molecular formula C18H27BrN2 B10889391 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine

1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B10889391
M. Wt: 351.3 g/mol
InChI Key: UZQXHUBUCWXUHG-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative featuring a 3-bromobenzyl group at the N1 position and a 3-methylcyclohexyl substituent at the N4 position. Its synthesis typically involves nucleophilic substitution reactions between halogenated precursors and substituted piperazine intermediates, as exemplified by the preparation of structurally related compounds like 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine .

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(3-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27BrN2/c1-15-4-2-7-18(12-15)21-10-8-20(9-11-21)14-16-5-3-6-17(19)13-16/h3,5-6,13,15,18H,2,4,7-12,14H2,1H3

InChI Key

UZQXHUBUCWXUHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl chloride and 3-methylcyclohexylamine.

    Nucleophilic Substitution: The 3-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(3-bromobenzyl)piperazine.

    Alkylation: The 1-(3-bromobenzyl)piperazine is then alkylated with 3-methylcyclohexylamine under basic conditions to yield the final product, 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are often modified at both N1 and N4 positions to tune biological activity and physicochemical properties. Key analogues include:

Compound N1 Substituent N4 Substituent Key Properties
1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine 3-Bromobenzyl 3-Methylcyclohexyl High lipophilicity; potential CNS activity due to bulky substituent
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 3-Bromobenzyl 2,4,5-Trimethoxybenzyl Enhanced hydrogen-bonding capacity; possible antimicrobial activity
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl 5-HT1B receptor selectivity (65-fold); used in neuropharmacological studies
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl Benzoyl chlorides Broad-spectrum cytotoxicity (IC50: 19–50 µM) against cancer cell lines
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl Piperidin-4-yl High dopamine D2 receptor affinity; studied for psychiatric applications

Key Observations :

  • Electron-Withdrawing Groups : The 3-bromobenzyl group (as in the target compound) enhances electrophilicity compared to electron-donating groups like methoxy (e.g., 2,4,5-trimethoxybenzyl), which may improve receptor binding but reduce metabolic stability .
  • Receptor Selectivity : Substitutions like 3-trifluoromethylphenyl (5-HT1B selectivity) or piperidin-4-yl (D2 receptor affinity) highlight the role of substituent polarity and size in target engagement .
Cytotoxicity
  • 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit IC50 values in the low micromolar range (19–50 µM) against liver, breast, and colon cancer cell lines, attributed to their benzoyl chloride-derived electrophilic moieties .
  • The 3-bromobenzyl group in the target compound may confer similar cytotoxicity, though direct data are unavailable.
Receptor Binding
  • 1-(m-Trifluoromethylphenyl)piperazine demonstrates 65-fold selectivity for 5-HT1B receptors, whereas the target compound’s 3-methylcyclohexyl group may favor dopamine or sigma receptor interactions due to its bulkiness .
  • 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine binds dopamine D2 receptors with nanomolar affinity, indicating that methoxy and piperidine groups synergize for CNS targeting .

Physicochemical Properties

  • Solubility : Polar groups like sulfonyl (e.g., propylsulfonyl) or methoxy improve aqueous solubility, whereas bulky cyclohexyl or bromobenzyl groups may reduce it .
  • Synthetic Accessibility : The target compound’s synthesis via nucleophilic substitution (similar to ) is less complex than multi-step routes for triazole-containing piperazines .

Biological Activity

1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine is a compound belonging to the piperazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a bromobenzyl group and a 3-methylcyclohexyl group. The synthesis typically involves nucleophilic substitution reactions, which can be optimized in industrial settings for higher yields and purity . The unique bromine substitution enhances the compound's reactivity, potentially leading to derivatives with improved biological activities.

Neurotransmitter Interaction

Preliminary studies indicate that 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Similar piperazine derivatives have shown psychoactive properties, suggesting that this compound could affect mood and cognition .

Antimicrobial Properties

Research into related piperazine derivatives has highlighted their antimicrobial potential. For instance, compounds with similar structural motifs have demonstrated significant inhibition against Pseudomonas aeruginosa, indicating that 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine might also possess antibacterial properties .

Comparative Analysis of Structural Analogues

To further understand the biological implications of the bromine substitution in 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine, a comparison with structurally similar compounds is insightful:

Compound Name Structural Features Unique Aspects
1-(3-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazineChlorine instead of bromineMay exhibit different pharmacokinetic properties
1-(3-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazineFluorine instead of bromineEnhanced lipophilicity and metabolic stability
1-(3-Iodobenzyl)-4-(3-methylcyclohexyl)piperazineIodine instead of bromineDifferent reactivity profiles due to iodine's larger size

The presence of the bromine atom in 1-(3-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine may impart unique pharmacological profiles compared to its chlorinated or fluorinated counterparts, making it an interesting subject for further drug development research .

Case Studies and Research Findings

Recent studies have evaluated various piperazine derivatives for their biological activities. Notably:

  • Antibacterial Activity : A study on piperazine hybridized compounds demonstrated that certain derivatives exhibited significant antibacterial effects against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .
  • Safety Profile : Hemolytic assays performed on similar compounds indicated that they could selectively target bacterial cells while exhibiting minimal toxicity to human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .

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